molecular formula C20H17N5O3S2 B2538885 N-(5-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide CAS No. 1428347-73-2

N-(5-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide

Cat. No.: B2538885
CAS No.: 1428347-73-2
M. Wt: 439.51
InChI Key: HCUPGDZUVBBXTN-UHFFFAOYSA-N
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Description

The compound N-(5-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide is a heterocyclic molecule featuring a fused tetrahydrothiazolo[5,4-c]pyridine core, a benzo[d]thiazole moiety, and a furan-3-carboxamide group. Synthesis strategies for analogous compounds (e.g., thiazole- and furan-based derivatives) often employ condensation reactions, hydrazide formations, or coupling protocols, as seen in related studies .

Properties

IUPAC Name

N-[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3S2/c26-17(23-19-21-13-3-1-2-4-15(13)29-19)10-25-7-5-14-16(9-25)30-20(22-14)24-18(27)12-6-8-28-11-12/h1-4,6,8,11H,5,7,9-10H2,(H,21,23,26)(H,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUPGDZUVBBXTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=COC=C3)CC(=O)NC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound are cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Biochemical Pathways

By inhibiting the cyclooxygenase enzymes, the compound affects the arachidonic acid pathway. This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes including inflammation, pain, and fever. By inhibiting this pathway, the compound reduces the production of these mediators, thereby alleviating the symptoms associated with inflammation.

Result of Action

The molecular and cellular effects of the compound’s action result in a reduction of inflammation. By inhibiting the cyclooxygenase enzymes, the compound reduces the production of prostaglandins, key mediators of inflammation. This leads to a decrease in inflammation and associated symptoms.

Biological Activity

N-(5-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines multiple pharmacophores that suggest diverse biological activities, including antimicrobial and anticancer properties.

Chemical Structure

The compound features several key structural elements:

  • Benzo[d]thiazole moiety : Known for its biological activity, particularly in antimicrobial and anticancer applications.
  • Tetrahydrothiazolo[5,4-c]pyridine ring : This structure may enhance interactions with biological targets.
  • Furan and carboxamide groups : These functional groups contribute to the compound's solubility and reactivity.

Antimicrobial Properties

Preliminary studies indicate that compounds containing benzo[d]thiazole derivatives often exhibit significant antimicrobial activity. For instance:

  • Activity against Gram-positive and Gram-negative bacteria : The compound has shown promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli through broth microdilution testing methods .

Antitumor Activity

Research indicates that derivatives of compounds similar to this compound demonstrate:

  • Inhibition of cell proliferation : Studies have shown that these compounds can effectively stop the proliferation of various cancer cell lines .
  • Mechanism of action : The interaction with carbonic anhydrase (CA IX), an enzyme associated with tumor pH regulation, suggests a potential mechanism for anticancer effects. Inhibiting CA IX can disrupt the acidification process in tumors .

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step synthetic routes. Key steps include:

  • Formation of intermediate compounds through reactions involving benzothiazole derivatives.
  • Coupling reactions to form the final product.

Anticancer Studies

In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines. Notably:

  • Cell lines tested : HCC827 (lung cancer), A549 (lung cancer), and NCI-H358 (lung cancer) showed varied responses to treatment with this compound .
Cell LineIC50 (µM)Activity Level
HCC8279.48High
A54950Moderate
NCI-H35816Moderate

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs share key heterocyclic components but differ in substituents and functional groups, leading to variations in physicochemical properties and bioactivity. Below is a comparative analysis based on synthesized derivatives from the evidence:

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Weight (g/mol) Key Functional Groups Synthesis Yield Key Findings
N-(5-Ethylamino)-2,5-dihydro-1,3-thiazol-2-yl)-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide ~408.4 Benzofuran, carbohydrazide, nitro group Good Confirmed via NMR, IR; moderate solubility in polar solvents
2-(2-Hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide ~275.3 Furan-3-carboxamide, hydrazinyl-oxoethyl Moderate Synthesized via acyl azide intermediates; crystallinity varies with substituents
Target Compound: N-(5-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide Estimated ~500–550 Benzo[d]thiazole, tetrahydrothiazolo pyridine Not reported Hypothesized enhanced binding affinity due to fused bicyclic systems

Key Observations:

The tetrahydrothiazolo[5,4-c]pyridine core could enhance metabolic stability relative to non-fused thiazole systems.

Synthetic Challenges: Analogs with acyl hydrazide or azide intermediates (e.g., compounds in ) require precise temperature control, suggesting similar challenges for the target compound’s synthesis.

Physicochemical Properties :

  • Higher molecular weight (~500–550 g/mol) and lipophilic groups (e.g., benzo[d]thiazole) may reduce aqueous solubility compared to lower-weight analogs like the carbohydrazide derivative (~408 g/mol) .

Research Findings and Limitations

  • Computational Insights : Density-functional theory (DFT) methods, such as those described in , could predict the compound’s electronic properties (e.g., HOMO-LUMO gaps) to infer reactivity or binding behavior, though this remains speculative without experimental validation.
  • Bioactivity Gaps: No direct data on the target compound’s biological activity are available.

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